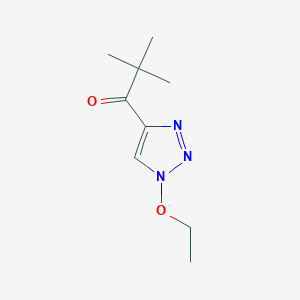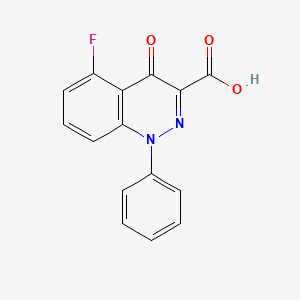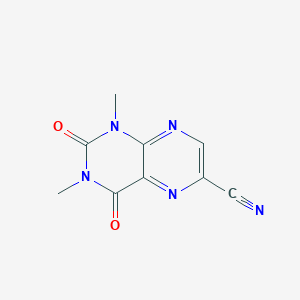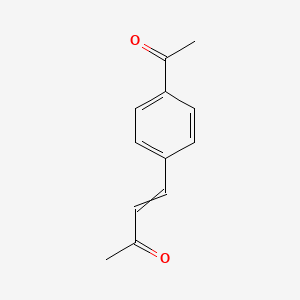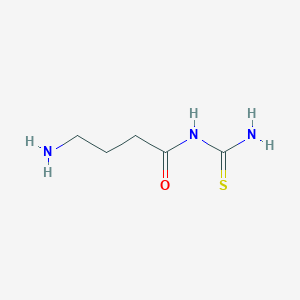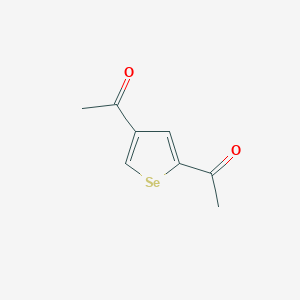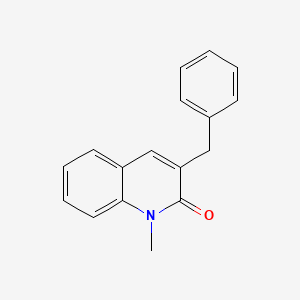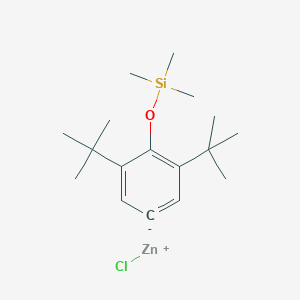![molecular formula C6H12FN B14315540 7-Azabicyclo[4.1.0]heptane;hydrofluoride CAS No. 112383-39-8](/img/structure/B14315540.png)
7-Azabicyclo[4.1.0]heptane;hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azabicyclo[4.1.0]heptane;hydrofluoride is a bicyclic compound with a nitrogen atom incorporated into its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.1.0]heptane;hydrofluoride typically involves the reaction of suitable precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-pyrrole with dihalocarbene species to form the bicyclic structure . The reaction conditions often include the use of a base such as sodium hydride and a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7-Azabicyclo[4.1.0]heptane;hydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of 7-Azabicyclo[4.1.0]heptane, which can be further utilized in different applications .
Applications De Recherche Scientifique
7-Azabicyclo[4.1.0]heptane;hydrofluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 7-Azabicyclo[4.1.0]heptane;hydrofluoride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A similar bicyclic compound with an oxygen atom instead of nitrogen.
7,7-Difluoro-3-azabicyclo[4.1.0]heptane: A fluorinated derivative with different chemical properties
Propriétés
Numéro CAS |
112383-39-8 |
|---|---|
Formule moléculaire |
C6H12FN |
Poids moléculaire |
117.16 g/mol |
Nom IUPAC |
7-azabicyclo[4.1.0]heptane;hydrofluoride |
InChI |
InChI=1S/C6H11N.FH/c1-2-4-6-5(3-1)7-6;/h5-7H,1-4H2;1H |
Clé InChI |
VTERZADTYPWBKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)N2.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)

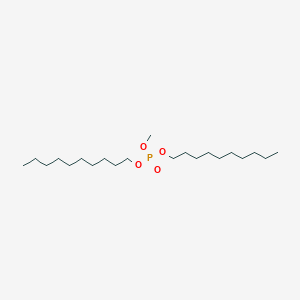
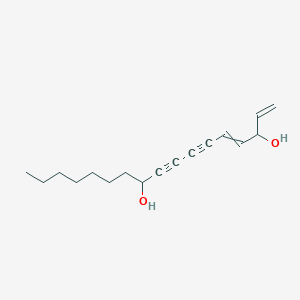
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)
